Lipophilicity Enhancement via Difluoromethoxy Substitution
The difluoromethoxy (-OCF₂H) group consistently increases lipophilicity (LogP) by approximately 0.5 to 1.0 units compared to non-fluorinated pyridine analogs . While direct experimental LogP data for 4-(Difluoromethoxy)-5-fluoropyridin-2-amine is not publicly available, computational predictions for closely related difluoromethoxy-substituted pyridines (e.g., 4-(difluoromethoxy)pyridine: LogP = 1.52; 5-(difluoromethoxy)-2-fluoropyridine: ACD/LogP = 1.44) provide baseline references [1][2]. In contrast, the non-fluorinated comparator 2-amino-5-fluoropyridine (which lacks the difluoromethoxy group) has a substantially lower XLogP3-AA value of 0.6 [3]. The ~0.8-0.9 unit LogP differential between difluoromethoxy-containing analogs and the non-difluoromethoxy comparator supports the class-level inference that 4-(difluoromethoxy)-5-fluoropyridin-2-amine offers enhanced membrane permeability and potentially improved oral absorption characteristics.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ~1.4-1.5 (estimated based on structurally analogous difluoromethoxy-pyridines) |
| Comparator Or Baseline | 2-Amino-5-fluoropyridine (CAS 21717-96-4): XLogP3-AA = 0.6 |
| Quantified Difference | ~0.8-0.9 LogP units higher for difluoromethoxy-containing analog |
| Conditions | Computational prediction (ACD/Labs Percepta Platform for analog; PubChem XLogP3-AA for comparator) |
Why This Matters
Higher LogP correlates with improved membrane permeability and oral bioavailability, a critical selection criterion for medicinal chemists optimizing lead compounds where non-fluorinated analogs fail to achieve adequate cellular penetration.
- [1] ChemBase. 4-(difluoromethoxy)pyridine LogP = 1.5246603. ChemBase, 2024. View Source
- [2] ChemSpider. 5-(Difluoromethoxy)-2-fluoropyridine | ACD/LogP: 1.44. ChemSpider, 2024. View Source
- [3] PubChem. 2-Amino-5-fluoropyridine | XLogP3-AA = 0.6. PubChem Compound Database, 2025. View Source
